N-(5-chloropyridin-2-yl)-2-hydroxypropanamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxypropanamide group at the 2-position. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-(5-chloropyridin-2-yl)-2-hydroxypropanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the esterification of nicotinic acid to yield an ester intermediate, followed by oxidation to form pyridine N-oxides. Subsequent nucleophilic substitution reactions introduce the chlorine atom at the 5-position of the pyridine ring. The final step involves the formation of the hydroxypropanamide group through amide bond formation under controlled conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides, which can further participate in other reactions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Amidation: The hydroxypropanamide group can undergo amidation reactions to form new amide bonds with other carboxylic acids or amines.
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used but often include a range of substituted pyridine derivatives and amides.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of fibrosis and other diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby exerting antifibrotic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide can be compared with other similar compounds, such as:
2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: This compound also features a chloropyridine moiety but has different functional groups, leading to distinct chemical and biological properties.
N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide: This compound has additional substituents on the pyridine ring, which may enhance its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Biological Activity
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
This compound features a chloropyridine moiety and a hydroxypropanamide functional group, which are critical for its interaction with biological targets. The compound's molecular formula is C8H9ClN2O with a molecular weight of 186.62 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Notably, it has been shown to inhibit prolyl-4-hydroxylase (P4H), an enzyme crucial for collagen synthesis. By inhibiting P4H, the compound may exert antifibrotic effects, making it a candidate for treating fibrotic diseases.
Antifibrotic Properties
Research indicates that this compound demonstrates significant antifibrotic activity. In vitro studies using cell lines revealed that the compound effectively reduced collagen deposition and inhibited the expression of collagen type I alpha 1 (COL1A1) protein, which is pivotal in fibrosis development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although more extensive testing is required to establish its efficacy and mechanism against specific pathogens.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide | Structure | Antifibrotic |
N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide | Structure | Potential anticancer agent |
These comparisons highlight how variations in functional groups can influence biological activities and therapeutic applications.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Study on Fibrosis : In a model of liver fibrosis induced by dimethylnitrosamine (DMN), treatment with this compound led to a significant reduction in collagen content and improved liver function markers compared to untreated controls .
- Antimicrobial Efficacy : A series of experiments demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 100 µM, showcasing its potential as an antimicrobial agent.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5(12)8(13)11-7-3-2-6(9)4-10-7/h2-5,12H,1H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKDXXBIERHKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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